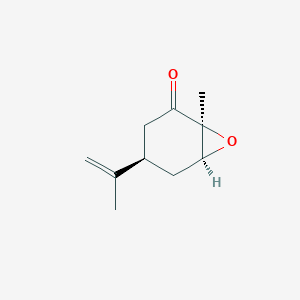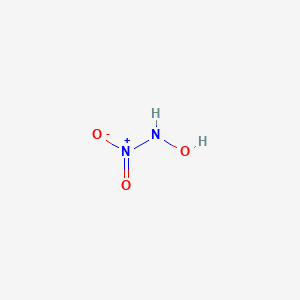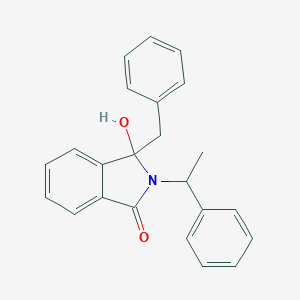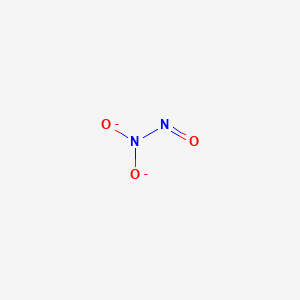
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide, also known as TMB-4, is a compound that has gained attention in the scientific community for its potential applications in research. TMB-4 is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation has been implicated in the development of cancer (Zhang et al., 2018). 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense (Wang et al., 2020).
Biochemical and Physiological Effects:
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant effects, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to have neuroprotective effects (Zhang et al., 2018). 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been shown to protect against oxidative stress-induced damage in neuronal cells, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide for lab experiments is its relatively low toxicity. 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have low cytotoxicity in vitro, making it a safe compound to use in cell-based assays (Zhang et al., 2018). However, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has also been found to have low solubility in water, which can make it difficult to work with in some experiments (Wang et al., 2020).
未来方向
There are several potential future directions for research on 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide. One area of research could be the development of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide analogs with improved solubility and bioavailability. Another area of research could be the exploration of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide and its potential applications in cancer treatment and inflammatory diseases.
Conclusion:
In conclusion, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is a compound with a variety of potential applications in scientific research. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the development of new treatments for a variety of diseases. However, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide and its potential limitations in lab experiments.
合成方法
The synthesis of 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine. The resulting product is then purified through recrystallization. This synthesis method has been described in detail in a paper by Zhang et al. (2018).
科学研究应用
2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research for 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is in the field of cancer treatment. 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to inhibit the growth of cancer cells in vitro and in vivo (Zhang et al., 2018). Additionally, 2,5-dimethoxy-4-methyl-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide has been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases (Wang et al., 2020).
属性
分子式 |
C17H29NO4S |
|---|---|
分子量 |
343.5 g/mol |
IUPAC 名称 |
2,5-dimethoxy-4-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H29NO4S/c1-12-9-14(22-8)15(10-13(12)21-7)23(19,20)18-17(5,6)11-16(2,3)4/h9-10,18H,11H2,1-8H3 |
InChI 键 |
MWBNQBGLCAHGOE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
规范 SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)



![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)